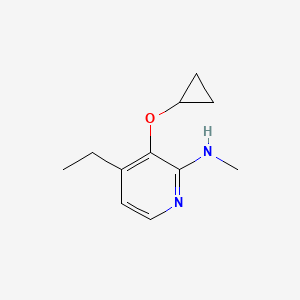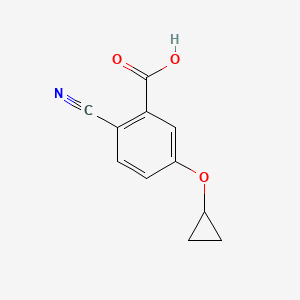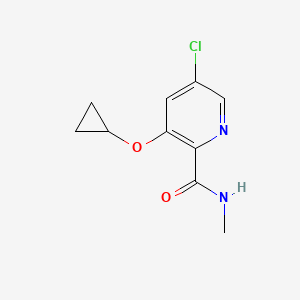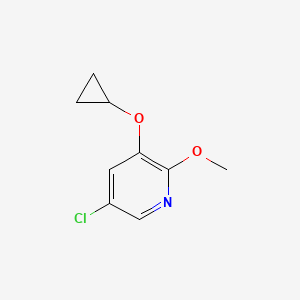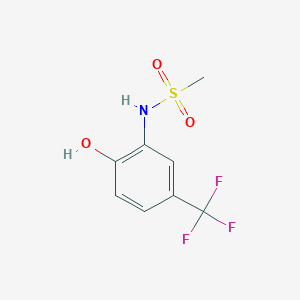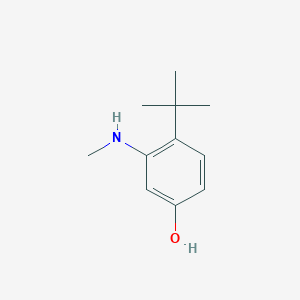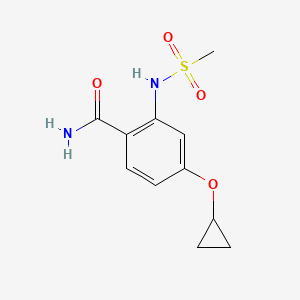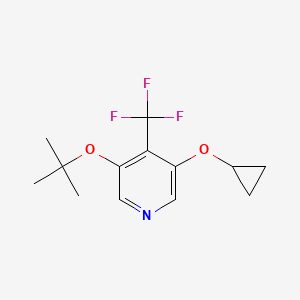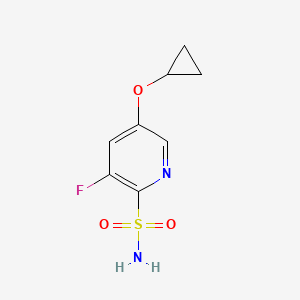
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide is an organic compound that features a benzamide core with a cyclopropylmethoxy group and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide typically involves several steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Formation of Benzoyl Chloride: The 3-hydroxybenzoic acid is converted to 3-hydroxybenzoyl chloride using thionyl chloride.
Amidation: The 3-hydroxybenzoyl chloride is then reacted with N-methylamine to form 3-hydroxy-N-methylbenzamide.
Cyclopropylmethoxylation: Finally, the 3-hydroxy-N-methylbenzamide is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-3-oxo-N-methylbenzamide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: A compound with a similar cyclopropylmethoxy group but different core structure.
2-(Cyclopropylmethoxy)phenyl derivatives: Compounds with similar substituents but different functional groups on the benzene ring.
Uniqueness
2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, allows for unique interactions with biological targets, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)9-3-2-4-10(14)11(9)16-7-8-5-6-8/h2-4,8,14H,5-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
RNTXOXSXQARCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=CC=C1)O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




